![molecular formula C27H36F3NO6 B1574360 Iso-Fludelone](/img/no-structure.png)
Iso-Fludelone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Iso-Fludelone is the third-generation epothilone B analogue with potential anti-mitotic and antineoplastic activites. Iso-fludelone binds to tubulin and induces microtubule polymerization and stabilizes microtubules against depolymerization, which may result in the inhibition of cell division, the induction of G2/M arrest, and apoptosis. Compared to other generations of epothilones, iso-fludelone exhibits increased stability, water solubility, potency, duration of action, tumor penetration as well as reduced toxicity. In addition, this agent is a not a substrate of the P-glycoprotein (P-gp), a multidrug resistance pump often overexpressed in cancer cells. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Scientific Research Applications
Quantitative Analysis in Clinical Trials
Iso-fludelone, a third-generation epothilone B analogue, has shown promise as an anticancer drug. Christner et al. (2014) developed an LC-MS/MS assay for quantitating iso-fludelone in human plasma, which is crucial for phase I clinical trials. This method offers sensitive, accurate, and precise measurements, important for evaluating the drug's pharmacokinetics and efficacy in clinical samples (Christner et al., 2014).
Antineoplastic Activities
Iso-fludelone exhibits significant antineoplastic activities. It binds to tubulin, induces microtubule polymerization, stabilizes microtubules, and inhibits cell division, leading to G2/M arrest and apoptosis. Its enhanced stability, water solubility, potency, and reduced toxicity make it superior to earlier generations of epothilones. Notably, it is not a substrate of P-glycoprotein, a multidrug resistance pump, enhancing its efficacy against cancer cells (Definitions, 2020).
Therapeutic Efficacy in Xenograft Models
Studies by Chou et al. (2011, 2008) demonstrated iso-fludelone's remarkable therapeutic efficacy in various human xenograft models in mice, including breast, colon, leukemia, ovarian, lung, and neuroblastoma tumors. It achieved complete tumor remission and strongly suppressed drug-resistant and refractory xenograft tumors, highlighting its potential as a superior cancer therapeutic agent (Chou et al., 2011), (Chou et al., 2008).
Combination Therapy Research
Research by Zhang et al. (2016) investigated the synergistic effects of combining fludelone with panaxytriol against breast cancer cell lines. This study provided valuable insights into the potential of iso-fludelone in combination therapies (Zhang et al., 2016).
Comparative Efficacy Studies
Wu et al. (2005) explored iso-fludelone's efficacy compared to other epothilone analogs in multiple myeloma models. The study highlighted its significant antitumor activity, G2/M phase arrest, and apoptosis induction, distinguishing it as a promising agent for myeloma therapy (Wu et al., 2005).
properties
Product Name |
Iso-Fludelone |
---|---|
Molecular Formula |
C27H36F3NO6 |
Molecular Weight |
527.57305 |
Appearance |
Solid powder |
synonyms |
IsoFludelone; KOS1803; 17isooxazolefludelone; Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B; (4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-((E)-1-(5-methylisoxazol-3-yl)prop-1-en-2-yl)-13-(trifluoromethyl)oxacyc |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.